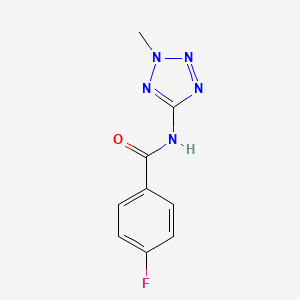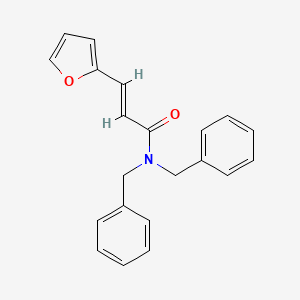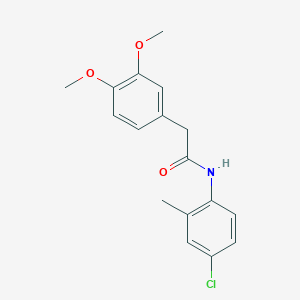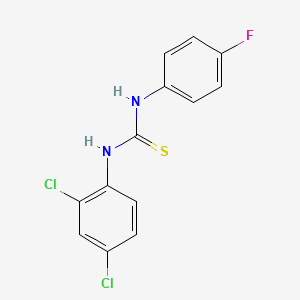
4-fluoro-N-(2-methyl-2H-tetrazol-5-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-fluoro-N-(2-methyl-2H-tetrazol-5-yl)benzamide, also known as AZD6738, is a small molecule inhibitor that targets the enzyme ataxia telangiectasia and Rad3-related protein (ATR). ATR is a key regulator of the cellular response to DNA damage, and AZD6738 has shown potential as a cancer treatment agent.
Mecanismo De Acción
4-fluoro-N-(2-methyl-2H-tetrazol-5-yl)benzamide binds to the ATP-binding pocket of ATR, preventing its activation and downstream signaling. This inhibition of ATR prevents the repair of DNA damage and induces cell death in cancer cells. Additionally, 4-fluoro-N-(2-methyl-2H-tetrazol-5-yl)benzamide has been shown to induce replication stress, leading to DNA damage and cell death in cancer cells.
Biochemical and Physiological Effects
4-fluoro-N-(2-methyl-2H-tetrazol-5-yl)benzamide has been shown to induce cell death in a variety of cancer cell lines, including lung, breast, and ovarian cancer. Additionally, 4-fluoro-N-(2-methyl-2H-tetrazol-5-yl)benzamide has been shown to enhance the efficacy of radiation and chemotherapy in preclinical cancer models. In non-cancerous cells, 4-fluoro-N-(2-methyl-2H-tetrazol-5-yl)benzamide has been shown to induce replication stress and DNA damage, leading to cell death.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 4-fluoro-N-(2-methyl-2H-tetrazol-5-yl)benzamide is its specificity for ATR, which reduces the potential for off-target effects. Additionally, 4-fluoro-N-(2-methyl-2H-tetrazol-5-yl)benzamide has shown efficacy in combination with other cancer therapies, making it a potential candidate for combination therapy. One limitation of 4-fluoro-N-(2-methyl-2H-tetrazol-5-yl)benzamide is its potential toxicity, as inhibition of ATR can induce DNA damage and cell death in non-cancerous cells.
Direcciones Futuras
For 4-fluoro-N-(2-methyl-2H-tetrazol-5-yl)benzamide include further preclinical studies to determine its efficacy in combination with other cancer therapies, as well as clinical trials to evaluate its safety and efficacy in humans. Additionally, studies exploring the potential for 4-fluoro-N-(2-methyl-2H-tetrazol-5-yl)benzamide to sensitize cancer cells to immunotherapy are ongoing. Finally, the development of more potent and selective ATR inhibitors may lead to improved efficacy and reduced toxicity.
Métodos De Síntesis
The synthesis of 4-fluoro-N-(2-methyl-2H-tetrazol-5-yl)benzamide involves a multi-step process that begins with the reaction of 4-fluoroaniline with 2-chloro-5-nitrobenzoic acid to form 4-fluoro-N-(2-nitro-5-chlorobenzoyl)aniline. This intermediate is then reacted with sodium azide and copper (I) iodide to form the tetrazole ring, resulting in the formation of 4-fluoro-N-(2-methyl-2H-tetrazol-5-yl)benzamide.
Aplicaciones Científicas De Investigación
4-fluoro-N-(2-methyl-2H-tetrazol-5-yl)benzamide has been extensively studied for its potential as a cancer treatment agent. ATR is a critical regulator of the DNA damage response, and inhibition of ATR has been shown to sensitize cancer cells to DNA damage-inducing therapies such as radiation and chemotherapy. 4-fluoro-N-(2-methyl-2H-tetrazol-5-yl)benzamide has been shown to enhance the efficacy of these therapies in preclinical cancer models.
Propiedades
IUPAC Name |
4-fluoro-N-(2-methyltetrazol-5-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8FN5O/c1-15-13-9(12-14-15)11-8(16)6-2-4-7(10)5-3-6/h2-5H,1H3,(H,11,13,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKUZEDGCNUNXRQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1N=C(N=N1)NC(=O)C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8FN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-fluoro-N-(2-methyl-2H-tetrazol-5-yl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{5-[(3-methylbenzyl)thio]-1,3,4-thiadiazol-2-yl}acetamide](/img/structure/B5763214.png)
![2-(4-chlorophenyl)-N-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B5763219.png)



![2-cyano-3-[4-(diethylamino)-2-methoxyphenyl]-N-phenylacrylamide](/img/structure/B5763260.png)
![methyl 4-[(1-methyl-3-nitro-1H-1,2,4-triazol-5-yl)oxy]benzoate](/img/structure/B5763261.png)

![2-({[(2-hydroxyethyl)amino]carbonyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B5763274.png)

![7-(4-methoxyphenyl)-4,5-dihydro-6H-imidazo[4,5-e][2,1,3]benzoxadiazol-6-ol 3-oxide](/img/structure/B5763280.png)
![N-[5-(4-fluorobenzyl)-1,3,4-thiadiazol-2-yl]-N'-(4-fluorophenyl)urea](/img/structure/B5763284.png)
![11-[(3-chlorophenyl)amino]-2,3-dihydro-1H-cyclopenta[4,5]pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5763290.png)
![methyl 4-({4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}methyl)benzoate](/img/structure/B5763296.png)